(R)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4R)-2-(5-bromopyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-12(2,3)10-7-16-11(15-10)9-5-4-8(13)6-14-9/h4-6,10H,7H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDHTVYVNBDRNC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (R)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)-5-bromopicolinamide
The first step involves coupling (R)-tert-leucinol with 5-bromopicolinic acid. In a representative procedure:
-
Reagents : 5-Bromopicolinic acid (1.0 equiv), (R)-tert-leucinol (1.1 equiv), isobutyl chloroformate (1.15 equiv), N-methylmorpholine (1.5 equiv) in dichloromethane.
-
Conditions : 0°C, 30-minute activation, followed by 12-hour stirring at room temperature.
-
Yield : 85–90% after silica gel chromatography.
Cyclization to Form the Oxazoline Ring
Cyclization of the hydroxyamide intermediate is critical for ring closure. Three activation strategies have been explored:
| Activating Agent | Conditions | Yield | Purity |
|---|---|---|---|
| Mesyl chloride | Et3N, CH2Cl2, 0°C → rt, 6h | 45% | 88% ee |
| Tosyl chloride | Pyridine, CH2Cl2, 12h | 50% | 90% ee |
| Thionyl chloride | Reflux, 2h, then NaOH(aq) | 78% | 99% ee |
Thionyl chloride proved optimal, generating the oxazoline via intermediate acid chloride formation. The reaction proceeds through nucleophilic displacement of chloride by the hydroxyl group, with inversion of configuration preserving the (R)-stereochemistry.
Hypervalent Iodine-Mediated Oxidative Cyclization
An alternative route employs hypervalent iodine reagents to construct the oxazoline ring. This method avoids harsh acids and enables stereocontrol under milder conditions.
Reaction Protocol
-
Substrate : N-Allyl-5-bromopicolinamide derivative.
-
Reagents : (Diacetoxyiodo)benzene (1.2 equiv), BF3·Et2O (1.5 equiv) in acetic acid.
-
Conditions : 25°C, 4–6 hours under nitrogen.
-
Yield : 70–75% with 95% ee.
Mechanism and Stereochemical Outcomes
The iodine(III) reagent facilitates electrophilic activation of the allyl group, inducing intramolecular cyclization. The tert-butyl group’s steric bulk directs face-selective attack, favoring the (R)-enantiomer. This method’s key advantage is its compatibility with acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
The table below evaluates the two primary methods:
| Parameter | Amidation-Cyclization | Hypervalent Iodine Route |
|---|---|---|
| Overall Yield | 64% (3 steps) | 55% (2 steps) |
| Enantiomeric Excess | 99% ee | 95% ee |
| Scalability | Multi-gram demonstrated | Limited to <5g |
| Purification Complexity | Silica chromatography | Recrystallization feasible |
| Cost | Low (commodity reagents) | High (iodine reagents) |
The amidation-cyclization route excels in scalability and enantiopurity, while the hypervalent iodine method offers operational simplicity for small-scale synthesis.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the dihydrooxazole ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced dihydrooxazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Table 1: Synthetic Routes for (R)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Amino alcohol with carboxylic acid derivative |
| 2 | Introduction of tert-butyl | Use of tert-butyl halides under basic conditions |
| 3 | Nucleophilic substitution | Reaction with pyridin-2-ylmethyl halide |
Recent studies have indicated that this compound exhibits promising biological activities, particularly in pharmacology.
Anticancer Properties
The compound has been evaluated for its potential as an anticancer agent. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage.
Case Study:
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in MCF7 (breast cancer) and LN229 (glioblastoma) cells. The compound's mechanism involved the activation of pro-apoptotic pathways, leading to increased rates of apoptosis.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| LN229 | 20 | Cell cycle arrest |
Medicinal Chemistry Applications
Due to its structural characteristics, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical compounds.
Drug Development
The compound's ability to interact with various biological targets makes it a candidate for drug development. It has been utilized as a scaffold for creating derivatives with enhanced biological activity.
Example:
Research has shown that modifying the bromine substituent can lead to compounds with improved selectivity and potency against specific cancer types.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound in therapeutic applications.
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increases reactivity |
| Tert-butyl group | Enhances lipophilicity |
| Oxazole ring | Stabilizes molecular structure |
Mechanism of Action
The mechanism of action of ®-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to these targets, while the dihydrooxazole ring may modulate the compound’s overall reactivity and stability. The exact molecular pathways involved in its action depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chiral oxazoline ligands with pyridyl substituents are widely studied for their tunable steric and electronic profiles. Below is a detailed comparison of structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Oxazoline Derivatives
Key Findings :
Electronic Effects :
- Bromine and trifluoromethyl groups enhance electron-withdrawing properties, stabilizing metal-ligand complexes. For example, the 5-bromo substituent in the target compound improves catalytic activity in palladium-mediated cross-couplings compared to its 5-fluoro analog .
- Fluorine substituents (e.g., 5-fluoropyridinyl) offer milder electronic modulation, suitable for reactions requiring balanced electron density .
Steric Influence :
- The tert-butyl group provides greater steric bulk than isopropyl or benzyl groups, leading to higher enantioselectivity in asymmetric hydrogenations .
- In contrast, isopropyl-substituted ligands (e.g., CAS 2828432-07-9) are more flexible, enabling access to alternative transition states in catalytic cycles .
Synthetic Accessibility: The target compound’s synthesis involves bromination of pyridine precursors, which can be less atom-economical compared to trifluoromethylated analogs synthesized via direct coupling . Scalable routes for (S)-t-BuPyOx (a non-brominated analog) achieve 64% overall yield from picolinic acid, highlighting the efficiency of tert-butyl oxazoline frameworks .
Catalytic Performance :
- Brominated oxazolines exhibit superior performance in Suzuki-Miyaura couplings due to enhanced oxidative addition rates on palladium centers .
- Trifluoromethylated variants (e.g., CAS 2828432-07-9) show exceptional activity in enantioselective Friedel-Crafts alkylations, attributed to their strong electron-withdrawing effects .
Biological Activity
(R)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a dihydrooxazole ring, a brominated pyridine moiety, and a tert-butyl group. Its structure can be represented as follows:
- IUPAC Name : (R)-4-(tert-butyl)-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
- Molecular Formula : C13H18BrN2O
- Molecular Weight : 295.20 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The tert-butyl group enhances lipophilicity, facilitating membrane penetration, while the bromine atom may influence binding affinity and selectivity towards biological targets. The dihydrooxazole ring contributes to the structural stability necessary for effective interaction with these targets.
Antifungal Activity
Recent studies have shown that derivatives of the 4,5-dihydrooxazole scaffold exhibit significant antifungal properties. For example, compounds related to this compound demonstrated broad-spectrum antifungal activity against various pathogens:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A30 | Candida albicans | 0.03 - 0.5 μg/mL |
| A31 | Cryptococcus neoformans | 0.25 - 2 μg/mL |
| A33 | Aspergillus fumigatus | 0.25 - 2 μg/mL |
These findings indicate that modifications to the oxazole structure can yield potent antifungal agents with favorable pharmacokinetic properties .
Enzyme Inhibition
The compound's mechanism may also involve the inhibition of specific enzymes critical for fungal growth. For instance, studies suggest that similar oxazole derivatives can inhibit the enzyme CYP51, which is essential for ergosterol biosynthesis in fungi . This inhibition disrupts cell membrane integrity and leads to cell death.
Case Study 1: Antifungal Efficacy Evaluation
In a controlled study assessing the antifungal efficacy of various oxazole derivatives, this compound was tested against Candida albicans. The results indicated that this compound exhibited significant antifungal activity with an MIC comparable to established antifungal agents.
Case Study 2: Pharmacokinetic Profiling
Pharmacokinetic studies conducted in SD rats revealed that compounds derived from the dihydrooxazole scaffold possess suitable absorption and metabolic profiles. For example, one derivative showed a half-life of approximately 80 minutes in human liver microsomes, indicating potential for further development in clinical settings .
Q & A
Q. What are the key safety considerations when handling (R)-2-(5-Bromopyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole?
The compound is classified under EU-GHS/CLP as harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332). Key precautions include:
Q. What are the primary synthetic routes for this compound?
A scalable three-step synthesis involves:
Acylation : Reacting (S)-tert-butyl-3-methyl-2-picolinic acid with isobutyl chloroformate and N-methylmorpholine to form the activated intermediate .
Cyclization : Using sodium methoxide (NaOMe) in methanol at 55°C to promote ring closure. This step avoids hydrolysis and achieves 72% yield .
Purification : Neutral silica gel (e.g., ZEOprep ECO) minimizes decomposition during chromatography .
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Acylation | Isobutyl chloroformate, N-methylmorpholine | ~85% | Suppressing over-acylation |
| Cyclization | NaOMe, MeOH, 55°C | 72% | Moisture control |
| Purification | ZEOprep ECO silica, hexanes/acetone | >95% | Avoiding ligand decomposition |
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic structure of this compound?
Density Functional Theory (DFT) is critical for modeling steric and electronic effects:
- Hybrid functionals (e.g., B3LYP) combine exact exchange terms with gradient corrections for accurate thermochemistry and atomization energies .
- Dispersion corrections (e.g., DFT-D3 with BJ-damping) improve non-covalent interaction modeling, particularly for intramolecular dispersion in bulky tert-butyl groups .
| Functional Type | Key Features | Applicability |
|---|---|---|
| B3LYP (Hybrid) | Combines exact exchange, LDA, GGA terms | Thermochemistry, reaction mechanisms |
| DFT-D3 (BJ-damping) | Includes dispersion corrections | Non-covalent interactions, steric effects |
Q. What challenges arise in the cyclization step during synthesis, and how can they be mitigated?
Cyclization faces two main issues:
- Hydrolysis : The oxazoline ring is prone to degradation under acidic or aqueous conditions. Using anhydrous methanol and NaOMe minimizes this .
- Incomplete conversion : Suboptimal base selection (e.g., KOH vs. NaOMe) reduces yields. NaOMe provides slower hydrolysis, enabling higher conversion (72%) .
Q. How does the ligand structure influence catalytic activity in asymmetric synthesis?
The tert-butyl group and bromopyridine moiety enhance steric bulk and electron-withdrawing effects, critical for enantioselectivity. For example:
Q. Methodological Notes
- Safety protocols must align with GHS guidelines to mitigate acute toxicity risks .
- Synthetic optimization requires rigorous moisture control and silica gel selection to stabilize the oxazoline ring .
- Computational studies should prioritize hybrid functionals with dispersion corrections for reliable reactivity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
